molecular formula C16H20N2O4 B12722794 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile CAS No. 49679-37-0

3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile

Cat. No.: B12722794
CAS No.: 49679-37-0
M. Wt: 304.34 g/mol
InChI Key: ZLDUHAWGSJRXRZ-ACCUITESSA-N
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Description

3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile is a phenylacetonitrile derivative characterized by a trimethoxy-substituted phenyl ring and a morpholinomethylene group attached to the acetonitrile moiety. This structure combines electron-rich aromatic methoxy groups with a morpholine-based side chain, which may enhance solubility in polar solvents and modulate biological activity. Potential applications include pharmaceutical intermediates or analytical standards, given the utility of similar phenylacetonitriles in drug development and chromatography .

Properties

CAS No.

49679-37-0

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

(Z)-3-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H20N2O4/c1-19-14-8-12(9-15(20-2)16(14)21-3)13(10-17)11-18-4-6-22-7-5-18/h8-9,11H,4-7H2,1-3H3/b13-11+

InChI Key

ZLDUHAWGSJRXRZ-ACCUITESSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C(=C/N2CCOCC2)/C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=CN2CCOCC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with morpholine and acetonitrile under specific reaction conditions. The process may include:

    Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with morpholine to form an imine intermediate.

    Nitrile Addition: The imine intermediate then reacts with acetonitrile to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. The morpholinomethylene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methoxy vs. Morpholinomethylene Groups
  • 3,4,5-Trimethoxyphenyl Derivatives: Compounds like 5,6,7,3',4',5'-hexamethoxy-6-phenylcoumarin () highlight the role of methoxy groups in stabilizing aromatic systems via electron donation.
  • Morpholine-Containing Analogs : Morpholine derivatives are prevalent in pharmaceuticals due to improved bioavailability. For example, (+/-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetonitrile () uses a trifluoromethyl group for metabolic stability, whereas the morpholine in the target compound may offer similar advantages in drug design .
Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl Substitution : The trifluoromethyl group in ’s compound increases lipophilicity and resistance to oxidation, contrasting with the morpholine’s polar, hydrophilic nature. This difference impacts applications: trifluoromethyl analogs are suited for agrochemicals, while morpholine derivatives may excel in aqueous-phase reactions or as enzyme inhibitors .
  • Methylthio and Methylenedioxy Groups : p-(Methylthio)phenylacetonitrile () and 3,4-(Methylenedioxy)phenylacetonitrile () demonstrate how sulfur-containing or fused oxygen rings alter electronic properties. Methylthio groups enhance UV absorption for analytical use, whereas methylenedioxy rings are common in natural product mimics .

Data Tables

Table 1: Key Properties of Selected Phenylacetonitrile Derivatives

Compound Substituents Key Applications Notable Features Reference
3,4,5-Trimethoxy-α-(morpholinomethylene)phenylacetonitrile Trimethoxy phenyl, morpholine Pharmaceutical intermediates Enhanced solubility, nucleophilic Inferred
(+/-)-α-Methoxy-α-(trifluoromethyl)phenylacetonitrile Trifluoromethyl, methoxy Agrochemicals Metabolic stability, lipophilic
3,4-(Methylenedioxy)phenylacetonitrile Methylenedioxy ring Chromatography standards UV activity, natural product mimic
p-(Methylthio)phenylacetonitrile Methylthio group Analytical chemistry High UV absorption

Biological Activity

3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile can be represented as follows:

  • Molecular Formula : C14_{14}H19_{19}N2_{2}O3_{3}
  • IUPAC Name : 3,4,5-trimethoxy-N-(morpholinomethyl)benzeneacetonitrile

This compound features a phenylacetonitrile backbone with three methoxy groups at the 3, 4, and 5 positions and a morpholinomethylene side chain.

The biological activity of this compound is primarily attributed to its interaction with cellular targets that are crucial for various cellular processes. Research indicates that compounds containing a 3,4,5-trimethoxyphenyl fragment exhibit significant antiproliferative effects by targeting microtubules. Specifically, they destabilize microtubule formation leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds related to 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile. For instance:

  • Antiproliferative Effects : A derivative showed potent antiproliferative activity against MGC-803 cells with an IC50_{50} value of 0.45 μM. This effect was associated with G2/M phase arrest and induction of apoptosis .
  • Mechanism Insights : The compound acts as a tubulin polymerization inhibitor by binding to the colchicine site on tubulin, which is crucial for maintaining microtubule stability .

Case Studies

  • Study on Antiproliferative Activity :
    • Objective : To evaluate the antiproliferative effects of 3,4,5-trimethoxy derivatives.
    • Findings : The study demonstrated that compounds with the trimethoxy group significantly inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Mechanistic Study on Microtubule Interaction :
    • Objective : To investigate how trimethoxy compounds affect microtubule dynamics.
    • Findings : Compounds were shown to bind at the colchicine site on tubulin, leading to disrupted microtubule assembly and subsequent cellular effects .

Data Summary Table

Biological ActivityObserved EffectIC50_{50} ValueTarget Mechanism
Antiproliferative (MGC-803)Induces apoptosis0.45 μMMicrotubule destabilization
AntimicrobialPotential membrane interactionNot specifiedCell membrane disruption

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